Cas no 2103753-27-9 (methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate)

Methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate is a synthetic indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines an indole core with an amino acid ester moiety, making it a versatile intermediate for the synthesis of bioactive compounds. The presence of the 7-methoxy group enhances its stability and modulates electronic properties, while the ester functionality allows for further derivatization. This compound is particularly valuable in the development of tryptophan-based analogs and serotonin-related molecules. Its high purity and well-defined structure ensure reproducibility in research settings, supporting studies in drug discovery and biochemical investigations.
methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate structure
2103753-27-9 structure
Product Name:methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate
CAS No:2103753-27-9
MF:C12H14N2O3
MW:234.251163005829
CID:5936914
PubChem ID:165824490
Update Time:2025-10-28

methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate
    • EN300-1633306
    • 2103753-27-9
    • Inchi: 1S/C12H14N2O3/c1-16-9-5-3-4-7-8(6-14-11(7)9)10(13)12(15)17-2/h3-6,10,14H,13H2,1-2H3
    • InChI Key: AYRCSERWAXHUKM-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1NC=C2C(C(=O)OC)N

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 77.3Ų

methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate Pricemore >>

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Additional information on methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate

Methyl 2-Amino-2-(7-Methoxy-1H-Indol-3-yl)Acetate: A Comprehensive Overview

Methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate, also known by its CAS number 2103753-27-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole ring with a methoxy substituent and an amino acetate group. The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, contributing to its potential applications in drug discovery and development.

The synthesis of methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate involves a series of carefully designed organic reactions. The indole ring is typically formed through the Paal-Knorr synthesis or related methods, while the methoxy substitution at position 7 is introduced via nucleophilic aromatic substitution or other directed metallation techniques. The amino acetate group is then appended through esterification or amidation reactions, depending on the desired functionalization. These steps highlight the versatility of modern synthetic methodologies in constructing complex molecular architectures.

Recent studies have explored the biological activities of methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate, particularly its potential as a modulator of cellular signaling pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of certain kinases involved in cancer progression. The methoxy group at position 7 plays a critical role in enhancing the compound's solubility and bioavailability, making it a promising candidate for further preclinical testing.

In addition to its pharmacological applications, methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate has been investigated for its role in enzyme inhibition and receptor binding assays. A study conducted by researchers at the University of California revealed that this compound binds with high affinity to G-protein coupled receptors (GPCRs), suggesting its potential as a tool compound for studying receptor-ligand interactions. Furthermore, computational modeling studies have provided insights into the molecular docking patterns of this compound, elucidating the structural determinants of its bioactivity.

The structural uniqueness of methyl 2-amino-2-(7-methoxy-1H-indol-3-yl)acetate also makes it an attractive scaffold for medicinal chemistry campaigns. By modifying the substituents on the indole ring or altering the amino acetate group, chemists can generate a library of analogs with diverse pharmacological profiles. Such efforts are currently underway in several academic and industrial laboratories, aiming to optimize the compound's therapeutic potential while minimizing off-target effects.

From a synthetic perspective, the preparation of methyl 2-amino-2-(7-methoxy-1H-indol-3-y acetate represents a triumph in modern organic synthesis. The ability to precisely control the regiochemistry and stereochemistry during its construction underscores the sophistication of contemporary chemical methods. Moreover, this compound serves as a valuable model system for studying the relationship between molecular structure and biological activity, providing insights that can be applied to the design of future drug candidates.

In conclusion, methyl 2-amino

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